Chemical structure and properties of 3-(3,5-Dimethoxyphenoxy)propanoic acid
Chemical structure and properties of 3-(3,5-Dimethoxyphenoxy)propanoic acid
An In-depth Technical Guide to 3-(3,5-Dimethoxyphenoxy)propanoic Acid
Abstract
This technical guide provides a comprehensive scientific overview of 3-(3,5-Dimethoxyphenoxy)propanoic acid, a member of the phenoxyalkanoic acid class of compounds. This document details the molecule's chemical identity, physicochemical properties, a robust and detailed protocol for its synthesis via Williamson ether synthesis, and methods for its subsequent spectroscopic characterization. Furthermore, this guide explores the potential therapeutic applications of this compound, particularly in the context of metabolic and inflammatory diseases, drawing parallels with structurally related molecules that have demonstrated significant biological activity. This paper is intended for researchers and professionals in medicinal chemistry, pharmacology, and drug development, offering both foundational knowledge and practical, field-proven insights into the study and application of this compound.
Introduction
Phenoxyalkanoic acids represent a significant class of organic compounds with diverse applications, most notably in the development of therapeutic agents. Their structural motif, consisting of an aromatic ring linked to a carboxylic acid via an ether bond, serves as a versatile scaffold in medicinal chemistry. This framework is particularly prominent in compounds designed to target nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs), which are crucial regulators of lipid and glucose metabolism.
This guide focuses specifically on 3-(3,5-Dimethoxyphenoxy)propanoic acid. The strategic placement of two methoxy groups at the 3 and 5 positions of the phenyl ring significantly influences the molecule's electronic properties and conformation, making it an intriguing candidate for targeted drug design. This document serves as a technical resource, consolidating critical information on its synthesis, characterization, and potential biological relevance to empower researchers in their exploration of this and related molecules.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to any research endeavor. The following section provides the key identifiers and a summary of the physicochemical properties for 3-(3,5-Dimethoxyphenoxy)propanoic acid.
Nomenclature and Identifiers:
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Systematic IUPAC Name: 3-(3,5-dimethoxyphenoxy)propanoic acid
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CAS Number: 854678-45-8[1]
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Canonical SMILES: COc1cc(cc(c1)OCCC(=O)O)OC[1]
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InChI: InChI=1S/C11H14O5/c1-14-8-5-9(15-2)7-10(6-8)16-4-3-11(12)13/h5-7H,3-4H2,1-2H3,(H,12,13)[1]
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InChIKey: RWIPANMPPLQSDB-UHFFFAOYSA-N[1]
Table 1: Physicochemical Data Summary
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄O₅ | [1] |
| Molecular Weight | 226.23 g/mol | [1] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Rotatable Bonds | 5 | N/A |
| Topological Polar Surface Area (TPSA) | 64.9 Ų | N/A |
| LogP (Predicted) | 1.25 | N/A |
| pKa (Predicted) | ~4.5 (Carboxylic Acid) | N/A |
Note: Some properties are predicted via computational models due to the scarcity of published experimental data for this specific molecule.
Synthesis and Purification
The most direct and efficient route for the synthesis of 3-(3,5-Dimethoxyphenoxy)propanoic acid is the Williamson ether synthesis.[2] This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In this case, the sodium salt of 3,5-dimethoxyphenol reacts with an ester of 3-bromopropanoic acid, followed by saponification to yield the final carboxylic acid.
Synthesis Workflow Diagram
The following diagram outlines the logical flow of the two-step synthesis process.
Caption: A two-step workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Causality: This protocol employs a two-step process. First, an ether linkage is formed. Using the ethyl ester of 3-bromopropanoic acid prevents the free carboxylic acid from interfering with the base-mediated deprotonation of the phenol. The second step, saponification, is a standard and high-yielding method for converting an ester to a carboxylic acid.
Materials:
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3,5-Dimethoxyphenol
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl 3-bromopropanoate
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl), concentrated
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Diethyl ether
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Ethyl acetate
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Hexane
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Magnesium sulfate (anhydrous)
Step 1: Synthesis of Ethyl 3-(3,5-dimethoxyphenoxy)propanoate
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Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,5-dimethoxyphenol (1.0 eq).
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Solvent Addition: Add anhydrous DMF via syringe to dissolve the phenol (concentration approx. 0.5 M). Cool the solution to 0 °C in an ice bath.
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Deprotonation: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the reactive phenoxide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
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Nucleophilic Substitution: Cool the reaction mixture back to 0 °C. Add ethyl 3-bromopropanoate (1.2 eq) dropwise via syringe. Rationale: A primary alkyl halide is used to ensure an Sₙ2 reaction and minimize the potential for E2 elimination, which can be a competing pathway.[3]
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Reaction Progression: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
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Workup: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
Step 2: Saponification to 3-(3,5-Dimethoxyphenoxy)propanoic Acid
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Hydrolysis: Dissolve the crude ester from Step 1 in ethanol or a THF/water mixture. Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux.
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Reaction Monitoring: Monitor the disappearance of the starting ester by TLC. The hydrolysis is typically complete in 2-4 hours.
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Purification: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any non-polar impurities.
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Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of concentrated HCl. A white precipitate should form.
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Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure 3-(3,5-Dimethoxyphenoxy)propanoic acid.
Spectroscopic Characterization
Structural confirmation is achieved through a combination of spectroscopic methods. While public database spectra for this specific compound are unavailable, the following data represents the predicted and expected spectral features based on its structure and analysis of related compounds.[4][5]
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃, TMS at 0 ppm)
| Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| ¹H NMR | ~10-12 | Broad Singlet | 1H | H OOC- |
| ~6.15 | Triplet (t) | 1H | Ar-H (para to -OR) | |
| ~6.10 | Doublet (d) | 2H | Ar-H (ortho to -OR) | |
| ~4.25 | Triplet (t) | 2H | -O-CH₂ -CH₂- | |
| ~3.75 | Singlet (s) | 6H | -OCH₃ | |
| ~2.85 | Triplet (t) | 2H | -CH₂-CH₂ -COOH | |
| ¹³C NMR | ~178.0 | - | - | C =O (Carboxylic Acid) |
| ~161.5 | - | - | Ar-C -OCH₃ | |
| ~159.5 | - | - | Ar-C -O- | |
| ~94.0 | - | - | Ar-C H (ortho) | |
| ~93.5 | - | - | Ar-C H (para) | |
| ~65.0 | - | - | -O-C H₂- | |
| ~55.5 | - | - | -OC H₃ |
| | ~34.0 | - | - | -C H₂-COOH |
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¹H NMR Interpretation: The aromatic region is expected to show a characteristic pattern for a 1,3,5-trisubstituted ring. The two methylene groups of the propanoate chain (-O-CH₂-CH₂-) will appear as two distinct triplets due to spin-spin coupling with each other.[6] The acidic proton of the carboxylic acid will be a broad singlet, often not integrated, and its chemical shift is highly dependent on concentration and solvent.
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¹³C NMR Interpretation: The spectrum will be characterized by the downfield carboxylic acid carbonyl carbon (~178 ppm), four distinct aromatic carbon signals (two quaternary, two tertiary), and the three aliphatic carbons corresponding to the methoxy and propanoate chain carbons.
Infrared (IR) Spectroscopy:
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~2500-3300 cm⁻¹: A very broad O-H stretch, characteristic of a carboxylic acid dimer.
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~1710 cm⁻¹: A strong C=O stretch from the carboxylic acid carbonyl group.
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~1600, ~1470 cm⁻¹: C=C stretching vibrations from the aromatic ring.
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~1205, ~1065 cm⁻¹: Strong C-O stretching bands, corresponding to the aryl-ether and alkyl-ether bonds.
Mass Spectrometry (MS):
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Electrospray Ionization (ESI-): Expected [M-H]⁻ ion at m/z 225.07.
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ESI+: Expected [M+H]⁺ ion at m/z 227.09 and/or [M+Na]⁺ ion at m/z 249.07.
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Fragmentation: Key fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the ether bond.
Potential Applications in Drug Development
While direct biological studies on 3-(3,5-Dimethoxyphenoxy)propanoic acid are not extensively published, the broader class of substituted phenylpropanoic and phenoxypropanoic acids has been a fertile ground for drug discovery, particularly for metabolic disorders.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
A significant body of research has identified phenylpropanoic acid derivatives as potent agonists of PPARs.[7][8][9] These receptors, with subtypes α, δ (also known as β), and γ, are master regulators of fatty acid metabolism, glucose homeostasis, and inflammation.
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PPARα agonists (fibrates) are used to lower triglycerides.
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PPARγ agonists (thiazolidinediones) are used to treat type 2 diabetes by improving insulin sensitivity.
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PPARδ agonists are under investigation for treating dyslipidemia and metabolic syndrome.
The structural similarity of 3-(3,5-Dimethoxyphenoxy)propanoic acid to known PPAR agonists suggests it is a compelling candidate for investigation in this area. The ether linkage and dimethoxy substitution pattern could modulate subtype selectivity and potency, potentially leading to dual or pan-agonists with a broad therapeutic profile for treating metabolic syndrome.[8][10]
Anti-Inflammatory and Antioxidant Activity
Structurally related natural products have demonstrated significant biological effects. For instance, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), found in kimchi, has been shown to possess potent anti-inflammatory and antioxidant properties.[11][12] It exerts these effects by inhibiting the production of inflammatory mediators like nitric oxide and prostaglandins, and by suppressing signaling pathways such as NF-κB and MAPKs.[12] Given these findings, it is plausible that 3-(3,5-Dimethoxyphenoxy)propanoic acid could exhibit similar bioactivity, making it a candidate for research into therapies for inflammatory conditions.
Conceptual Signaling Pathway
The diagram below illustrates the conceptual basis for investigating the compound as a PPAR agonist, a primary hypothesis based on its structural class.
Caption: Hypothesized mechanism of action via PPAR agonism.
Safety and Handling
Specific toxicology data for 3-(3,5-Dimethoxyphenoxy)propanoic acid is not available. However, based on safety data for the related isomer 3-(3,5-Dimethoxyphenyl)propionic acid (CAS 717-94-2), the following precautions are advised:[13]
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Signal Word: Warning
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Pictogram: GHS07 (Exclamation mark)
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Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-(3,5-Dimethoxyphenoxy)propanoic acid is a synthetically accessible compound with significant, albeit underexplored, potential in drug discovery. Its structure aligns well with known pharmacophores for PPAR agonism, positioning it as a strong candidate for development as a modulator of metabolic diseases. Furthermore, precedents from structurally similar natural products suggest a potential for anti-inflammatory activity. This guide provides the essential technical framework—from a robust synthesis protocol to predictive spectroscopic analysis and a rationale for its biological investigation—to facilitate and accelerate future research into this promising molecule.
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